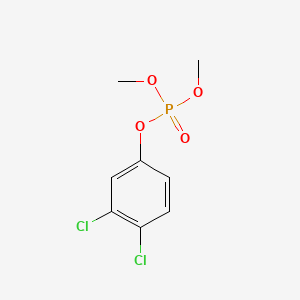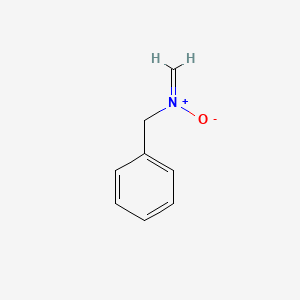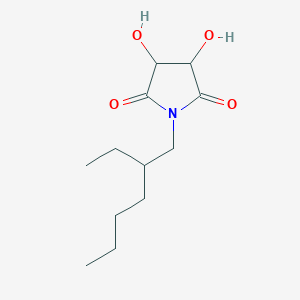
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzene-1-sulfonyl azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzene-1-sulfonyl azide is a compound that features a sulfonyl azide group attached to a benzene ring, which is further connected to a maleimide moiety
Preparation Methods
The synthesis of 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzene-1-sulfonyl azide typically involves the reaction of a sulfonyl chloride with sodium azide in the presence of a suitable solvent. The reaction conditions often require careful control of temperature and pH to ensure the successful formation of the sulfonyl azide group. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzene-1-sulfonyl azide undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl azide group can participate in nucleophilic substitution reactions, leading to the formation of sulfonamides or other derivatives.
Cycloaddition Reactions: The azide group can undergo cycloaddition reactions with alkynes or alkenes to form triazoles or other cyclic compounds.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as hydrogen gas or metal hydrides.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. Major products formed from these reactions include triazoles, sulfonamides, and amines.
Scientific Research Applications
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzene-1-sulfonyl azide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in click chemistry.
Biology: The compound is used in bioconjugation techniques to label biomolecules such as proteins and nucleic acids.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzene-1-sulfonyl azide involves the reactivity of the sulfonyl azide group. The azide group can undergo cycloaddition reactions with various substrates, leading to the formation of stable triazole rings. These reactions are often catalyzed by copper or other transition metals. The maleimide moiety can also react with thiol groups in biomolecules, forming stable covalent bonds.
Comparison with Similar Compounds
Similar compounds to 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzene-1-sulfonyl azide include:
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzonitrile: This compound features a nitrile group instead of a sulfonyl azide group.
3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanenitrile: This compound has a propanenitrile group attached to the maleimide moiety.
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid: This compound contains a carboxylic acid group instead of a sulfonyl azide group.
Properties
| 76643-29-3 | |
Molecular Formula |
C10H6N4O4S |
Molecular Weight |
278.25 g/mol |
IUPAC Name |
N-diazo-2-(2,5-dioxopyrrol-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C10H6N4O4S/c11-12-13-19(17,18)8-4-2-1-3-7(8)14-9(15)5-6-10(14)16/h1-6H |
InChI Key |
UVYMGQLASZIIFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C=CC2=O)S(=O)(=O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[Ethyl(nitroso)amino]-3-hydroxybutanoic acid](/img/structure/B14448870.png)
![1-(2-{1-[(Trimethylsilyl)oxy]ethenyl}cyclopent-1-en-1-yl)pyrrolidine](/img/structure/B14448887.png)
![1,4-Dibutoxy-6-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B14448896.png)

